

An In-depth Technical Guide to 2-Bromo-4,5dimethoxyphenethylamine

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Compound of Interest

2-Bromo-4,5dimethoxyphenethylamine

Cat. No.:

B2812466

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CAS Number: 63375-81-5 (Freebase), 103275-23-6 (Hydrochloride)

Synonyms: 6-Bromo-3,4-dimethoxyphenethylamine, 2-Bromo-4,5-DMPEA

Introduction

2-Bromo-4,5-dimethoxyphenethylamine is a substituted phenethylamine compound. As a positional isomer of the well-known psychedelic substance 2C-B (4-Bromo-2,5-dimethoxyphenethylamine), it is of significant interest to researchers in the fields of pharmacology, toxicology, and analytical chemistry. This technical guide provides a comprehensive overview of the available scientific information regarding its synthesis, chemical properties, pharmacological profile, and analytical methods for its identification and quantification.

Chemical and Physical Properties

A summary of the known chemical and physical properties of **2-Bromo-4,5-dimethoxyphenethylamine** and its hydrochloride salt is presented in Table 1.

Table 1: Chemical and Physical Properties



| Property | 2-Bromo-4,5- dimethoxyphenethylamine (Freebase) | 2-Bromo-4,5- dimethoxyphenethylamine HCl |
|-------------------|---|--|
| CAS Number | 63375-81-5[1] | 103275-23-6[2][3] |
| Molecular Formula | C10H14BrNO2 | C10H14BrNO2 · HCl[2][3] |
| Molecular Weight | 260.13 g/mol | 296.59 g/mol |
| Appearance | - | Crystalline solid[2][3] |
| Purity | - | ≥98%[2][3] |
| Solubility | - | DMF: 5 mg/ml, DMSO: 1 mg/ml, Ethanol: 1 mg/ml, PBS (pH 7.2): 5 mg/ml[2][3] |

Synthesis

The synthesis of **2-Bromo-4,5-dimethoxyphenethylamine** typically starts from 3,4-dimethoxytoluene. The general synthetic route involves the bromination of the aromatic ring, followed by functional group manipulations to introduce the ethylamine side chain.

Experimental Protocol: Synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde

A common precursor for the synthesis of **2-Bromo-4,5-dimethoxyphenethylamine** is 2-Bromo-4,5-dimethoxybenzaldehyde. A general method for its preparation is as follows:

- Bromination of 3,4-dimethoxybenzaldehyde: 3,4-dimethoxybenzaldehyde is dissolved in a suitable solvent, such as methanol.
- Bromine is added to the solution, and the reaction is stirred at a controlled temperature.
- The reaction mixture is then heated under reflux.
- After cooling, water is added to precipitate the product.



 The resulting solid is filtered, washed, and dried to yield 2-Bromo-4,5dimethoxybenzaldehyde.

Conversion to 2-Bromo-4,5-dimethoxyphenethylamine

The resulting benzaldehyde can then be converted to the final product through a nitrostyrene intermediate, followed by reduction.

- Formation of the Nitrostyrene: 2-Bromo-4,5-dimethoxybenzaldehyde is reacted with nitromethane in the presence of a catalyst.
- Reduction to the Phenethylamine: The resulting nitrostyrene is then reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride.

Caption: General synthetic workflow for **2-Bromo-4,5-dimethoxyphenethylamine**.

Pharmacological Profile

Detailed pharmacological data for **2-Bromo-4,5-dimethoxyphenethylamine** is limited. However, based on its structural similarity to other phenethylamines, its primary mechanism of action is expected to be through interaction with serotonin receptors, particularly the 5-HT₂ subfamily.

Comparative Pharmacology with 2C-B

The pharmacology of the closely related isomer, 2C-B, is well-documented and provides a basis for predicting the potential activity of **2-Bromo-4,5-dimethoxyphenethylamine**. 2C-B is a potent partial agonist at the 5-HT₂A and 5-HT₂C receptors.[4][5] The position of the bromine atom on the phenyl ring is known to significantly influence receptor affinity and efficacy in this class of compounds. It is hypothesized that moving the bromine from the 4-position (as in 2C-B) to the 2-position may alter its binding orientation within the receptor pocket, potentially leading to a different pharmacological profile.

Table 2: Comparative Receptor Binding Affinities (Ki, nM) of Related Phenethylamines



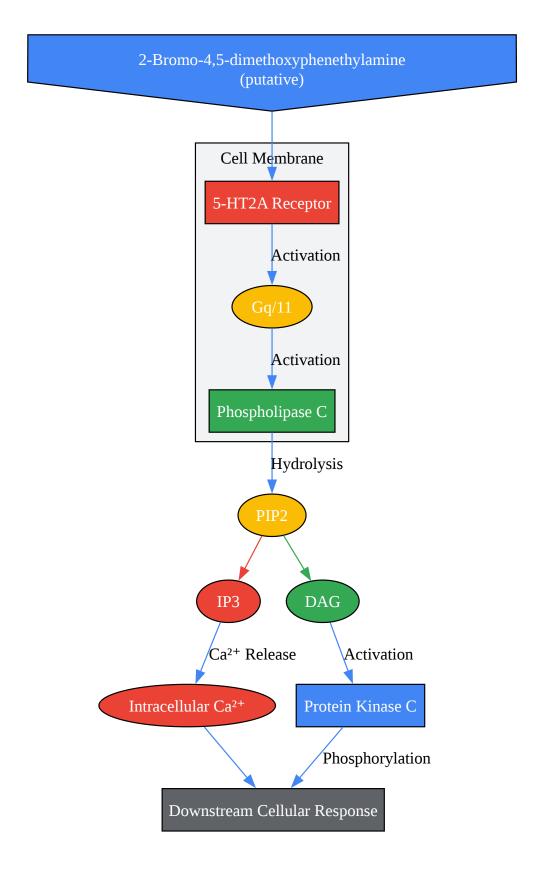
| Compound | 5-HT₂A | 5-HT₂B | 5-HT₂C |
|---|--------------------|--------------------|--------------------|
| 2C-B | 5.1 | 130 | 2.0 |
| DOB | 0.5 | 10 | 1.0 |
| 2-Bromo-4,5- dimethoxyphenethyla mine | Data not available | Data not available | Data not available |

Data for 2C-B and DOB are provided for comparative purposes. DOB (2,5-Dimethoxy-4-bromoamphetamine) is a closely related amphetamine.

Putative Signaling Pathway

As a presumed serotonergic agonist, **2-Bromo-4,5-dimethoxyphenethylamine** is expected to activate G-protein coupled receptors (GPCRs), primarily the 5-HT₂A receptor. This activation would likely initiate the Gq/11 signaling cascade, leading to the activation of phospholipase C (PLC) and subsequent production of inositol triphosphate (IP₃) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and activate protein kinase C (PKC), respectively, leading to downstream cellular responses.[6][7]





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Caption: Putative Gq-coupled signaling pathway for serotonergic phenethylamines.



Metabolism and Toxicology

Direct metabolic and toxicological studies on **2-Bromo-4,5-dimethoxyphenethylamine** are not readily available in the scientific literature. However, the metabolism of its isomer, 2C-B, has been investigated and can serve as a predictive model. The metabolism of 2C-B is known to proceed through oxidative deamination, O-demethylation, and hydroxylation, primarily mediated by monoamine oxidase (MAO) and cytochrome P450 (CYP450) enzymes.[5]

The acute toxicity of **2-Bromo-4,5-dimethoxyphenethylamine** has not been determined. For its isomer 2C-B, overdoses have been associated with sympathomimetic effects such as tachycardia, hypertension, and hyperthermia, as well as pronounced hallucinogenic experiences.[5][8]

Analytical Methods

The identification and quantification of **2-Bromo-4,5-dimethoxyphenethylamine** in seized materials or biological samples are crucial for forensic and research purposes. The primary analytical techniques employed are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography (LC).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the separation and identification of phenethylamines.

Derivatization is often employed to improve the chromatographic properties and mass spectral characteristics of these compounds.

Table 3: Exemplar GC-MS Parameters for Phenethylamine Analysis



| Parameter | Value |
|--------------------|--|
| Column | DB-5MS (or equivalent) |
| Injection Mode | Split/Splitless |
| Carrier Gas | Helium |
| Oven Program | Temperature ramp from 100°C to 295°C |
| Detector | Mass Spectrometer (Electron Ionization) |
| Derivatizing Agent | N-methyl-bis-trifluoroacetamide (MBTFA) or similar |

High-Performance Liquid Chromatography (HPLC)

HPLC coupled with various detectors, such as a diode array detector (DAD) or a mass spectrometer (MS), is also a valuable technique for the analysis of phenethylamines.

Caption: General analytical workflow for the identification and quantification of phenethylamines.

Conclusion

2-Bromo-4,5-dimethoxyphenethylamine is a compound of interest due to its structural relationship to known psychoactive substances. While a complete scientific profile is not yet available, this guide consolidates the existing knowledge on its chemical properties, synthesis, and analytical characterization. Further research is needed to fully elucidate its pharmacological, metabolic, and toxicological profiles to better understand its potential effects and risks. The information provided herein serves as a valuable resource for researchers, scientists, and drug development professionals working with this and related compounds.

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